2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine
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Overview
Description
2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine is a heterocyclic compound with a molecular formula of C14H13N5 and a molecular weight of 251.2865 . This compound belongs to the pyrido[2,3-b]pyrazine family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science .
Preparation Methods
The synthesis of 2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine can be achieved through multicomponent reactions involving pyrido[2,3-b]pyrazine derivatives . The reaction conditions typically involve the use of spectral techniques such as NMR and FT-IR to ascertain the chemical structures of the synthesized compounds . Density functional theory (DFT) computations with B3LYP/6-31G(d,p) level of theory are also employed to obtain spectroscopic and electronic properties .
Chemical Reactions Analysis
2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include electrochemical DNA sensing, nonlinear optical properties, and biological activity . Major products formed from these reactions are heterocyclic compounds with remarkable contributions towards nonlinear optical (NLO) technological applications .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is utilized in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity . Additionally, it is employed in the development of full-color fluorescent materials for high-performance organic light-emitting diodes (OLEDs) . The compound’s high photoluminescence quantum efficiency (PLQY) and simple molecular structure make it suitable for cost-effective multicolor display applications .
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine involves excited-state proton-coupled electron transfer (PCET), which is a key step in the photooxidation of small, electron-rich systems possessing acidic hydrogen atoms . This process plays a vital role in green hydrogen production . The compound’s molecular targets and pathways involve the formation of intramolecular hydrogen bonds with β-positioned nitrogen atoms, leading to ultrafast and efficient photooxidation .
Comparison with Similar Compounds
2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine can be compared with other similar compounds such as quinoxaline, pyrido[2,3-b]pyrazine, and pyrido[3,4-b]pyrazine . These compounds share similar donor-acceptor structures and are used in various applications, including light-emitting analogues based on triphenylamine . The uniqueness of this compound lies in its high NLO response and remarkable contributions towards NLO technological applications .
Properties
CAS No. |
5466-19-3 |
---|---|
Molecular Formula |
C14H13N5 |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
2-(2-methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine |
InChI |
InChI=1S/C14H13N5/c1-8-4-2-3-5-9(8)12-13(16)19-14-10(17-12)6-7-11(15)18-14/h2-7H,1H3,(H4,15,16,18,19) |
InChI Key |
SPTCKGCJAKBNDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(N=C(C=C3)N)N=C2N |
Origin of Product |
United States |
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